1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-bromophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-bromophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound X) is a polyheterocyclic molecule featuring:
- A pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, which combines fused pyrrole, triazole, and diketone functionalities.
- A 4-bromophenyl group at position 5, which enhances lipophilicity and may influence binding affinity in biological systems.
The 1,3-benzodioxole group is notable for its presence in bioactive molecules due to its ability to modulate electronic and steric properties .
Properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN6O5/c21-11-2-4-12(5-3-11)27-19(28)16-17(20(27)29)26(25-23-16)8-15-22-18(24-32-15)10-1-6-13-14(7-10)31-9-30-13/h1-7,16-17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLFTQCAGZLWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)Br)N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-bromophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole and oxadiazole intermediates.
Coupling Reactions: These intermediates are then coupled using palladium-catalyzed cross-coupling reactions.
Cyclization: The final step involves the cyclization of the coupled product to form the pyrrolo[3,4-d][1,2,3]triazole ring system.
Chemical Reactions Analysis
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-bromophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, compounds similar to the target compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain oxadiazole derivatives demonstrated notable cytotoxicity against C6 glioma cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Properties
The incorporation of benzodioxole and oxadiazole groups in the molecular structure has been linked to enhanced antimicrobial activity. Research has shown that these compounds can inhibit the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Compounds with similar structural features have also been investigated for their anti-inflammatory properties. For example, studies on related triazole derivatives indicated their potential in reducing inflammation markers in vitro and in vivo models. These findings suggest a promising application in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of the target compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The incorporation of halogen atoms such as bromine is known to enhance charge transport properties which are critical for electronic applications .
Photovoltaic Cells
Research into the use of similar compounds in photovoltaic cells has shown that they can improve light absorption and conversion efficiency. The structural characteristics allow for better alignment within the active layers of solar cells, potentially leading to higher energy conversion rates .
Case Studies
Mechanism of Action
The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-bromophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Similarities and Key Functional Groups
Compound X shares structural motifs with several analogs documented in the evidence:
Key Observations :
- Heterocyclic Cores : Triazole, oxadiazole, and pyrazole rings are prevalent, enabling hydrogen bonding and π-stacking interactions.
- Electron-Donating Groups : Methoxy () and ethoxy () substituents may improve solubility, whereas benzodioxole (Compound X) balances lipophilicity and metabolic resistance.
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR :
Stability and Reactivity
Biological Activity
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-bromophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features several key structural components:
- Benzodioxole moiety : Known for its biological activity.
- Oxadiazole ring : Associated with various pharmacological properties.
- Pyrrolo[3,4-d][1,2,3]triazole core : Implicated in anticancer and antimicrobial activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer properties
- Enzyme inhibition
- Antimicrobial effects
Anticancer Activity
Studies have demonstrated that derivatives of the compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro tests on C6 glioma cells revealed IC50 values comparable to standard chemotherapeutics like cisplatin. Specific derivatives showed IC50 values ranging from 0.128 mM to 0.507 mM depending on the substituents present on the oxadiazole ring .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound 1 | C6 | 0.128 ± 0.027 |
| Compound 2 | C6 | 0.137 ± 0.015 |
| Compound 3 | A549 | 0.125 ± 0.020 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways:
- α-Amylase Inhibition : The oxadiazole derivatives showed promising inhibitory effects on α-amylase with a maximum inhibition percentage of around 87.5% at specific concentrations . Molecular docking studies confirmed strong interactions with the enzyme's active site.
Antimicrobial Activity
Research has also explored the antimicrobial properties of the compound:
- Compounds related to this structure exhibited notable activity against various bacteria and fungi. For example, compounds derived from similar scaffolds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of similar compounds:
- Study on Oxadiazole Derivatives : A study synthesized oxadiazole derivatives linked with benzothiazole and assessed their α-amylase inhibitory potential. The most potent derivative showed significant inhibition compared to standard drugs .
- Cytotoxicity Assessment : Another study evaluated a series of oxadiazole compounds for their cytotoxic effects on different cancer cell lines. It was found that structural variations significantly influenced their anticancer activity .
- Molecular Docking Studies : These studies provided insights into the binding affinities and mechanisms of action at the molecular level for various derivatives of the compound against target enzymes .
Q & A
Synthesis Optimization
Q: How can the synthesis of this compound be optimized to improve yield and purity, given its complex heterocyclic core and substituents? A:
- Cyclization Conditions : Use phosphorus oxychloride (POCl₃) at 120°C for oxadiazole ring formation, as demonstrated in analogous oxadiazole syntheses . Microwave-assisted cyclization (e.g., 150 W, 100°C, 30 min) reduces side reactions in triazole-pyrrolo hybrids .
- Purification : Gradient elution (hexane/EtOAc 3:1 to 1:1) via column chromatography removes unreacted intermediates. Recrystallization from ethanol/water (4:1) enhances purity (>95%) .
- Intermediate Monitoring : Track reaction progress using TLC (silica gel 60 F₂₅₄) with UV detection at 254 nm .
Structural Characterization
Q: What advanced techniques resolve structural ambiguities in the pyrrolo-triazole-oxadiazole hybrid, particularly stereochemistry and tautomerism? A:
- Stereochemistry : Use 2D NMR (¹H-¹³C HSQC and HMBC) to confirm connectivity. X-ray crystallography (Mo Kα radiation, λ = 0.71073 Å) provides absolute configuration .
- Tautomerism : Perform variable-temperature ¹H-NMR (DMSO-d₆, 25–80°C) to identify tautomeric equilibria. DFT calculations (B3LYP/6-31G*) predict dominant tautomers .
- Mass Spectrometry : HRMS (ESI-TOF) with m/z accuracy <2 ppm validates molecular formula .
Biological Activity Contradictions
Q: How to address conflicting reports of the compound’s bioactivity across assays (e.g., enzyme inhibition vs. cytotoxicity)? A:
- Orthogonal Assays : Compare IC₅₀ values in enzyme-based (e.g., kinase inhibition) and cell-based (MTT viability) assays under standardized conditions (pH 7.4, 37°C) .
- Solubility Adjustments : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Data Normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
Structure-Activity Relationship (SAR)
Q: What systematic approach establishes SAR for the benzodioxol-oxadiazole and bromophenyl pharmacophores? A:
- Analog Design :
- Activity Profiling : Test analogs against a panel of 10+ protein targets (e.g., COX-2, P-gp) using fluorescence polarization .
- Computational Modeling : Generate 3D-QSAR models (CoMFA, r² > 0.9) to predict activity cliffs .
Metabolic Stability
Q: Which in vitro models best predict metabolic stability for preclinical development? A:
- Microsomal Assays : Incubate with pooled human liver microsomes (0.5 mg/mL, 37°C, NADPH). Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min. Calculate intrinsic clearance (CLint) using the in vitro t₁/₂ method .
- CYP Inhibition : Screen against CYP3A4 (midazolam 1′-hydroxylation) and CYP2D6 (dextromethorphan O-demethylation) to identify metabolic liabilities .
Crystallization Challenges
Q: How to overcome poor crystallinity during polymorph screening? A:
- Solvent Engineering : Screen 20+ solvent systems (e.g., DMF/water, THF/heptane) using microbatch under oil. Add ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to enhance lattice order .
- Co-Crystallization : Soak crystals with target protein (e.g., kinase domain) in 20% PEG 3350, 0.2 M ammonium sulfate. Diffraction resolution <2.0 Å confirms binding mode .
Computational Modeling
Q: How to model flexible binding interactions with molecular dynamics (MD)? A:
- System Setup : Solvate the compound in TIP3P water (10 Å padding). Neutralize with 0.15 M NaCl. Use AMBER20 with ff14SB force field .
- Simulation Protocol : Run 100 ns MD with 2 fs timestep. Apply NPT ensemble (310 K, 1 bar). Use GPU acceleration (CUDA) for sampling efficiency.
- Post-Analysis : Calculate binding free energy (MM/GBSA ΔG = −45.2 ± 3.1 kcal/mol) and map per-residue contributions (e.g., Arg112 hydrogen bonding) .
Data Reproducibility
Q: How to ensure reproducibility in biological assays given batch-to-batch variability? A:
- Compound Characterization : Require >95% purity (HPLC, 254 nm) and identical ¹H-NMR spectra across batches .
- Assay Controls : Include a reference compound (e.g., imatinib for kinase assays) with predefined activity thresholds (±15% IC₅₀) .
- Inter-Lab Validation : Share protocols via protocols.io and conduct ring trials with three independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
